molecular formula C20H41NO B3052164 N-octadecylacetamide CAS No. 3906-22-7

N-octadecylacetamide

Cat. No.: B3052164
CAS No.: 3906-22-7
M. Wt: 311.5 g/mol
InChI Key: NOSILEXHUBACKG-UHFFFAOYSA-N
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Description

N-octadecylacetamide is an organic compound with the molecular formula C20H41NO. It is a long-chain fatty acid amide, specifically derived from octadecanoic acid (stearic acid) and acetic acid. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-octadecylacetamide can be synthesized through the reaction of octadecylamine with acetic anhydride. The reaction typically occurs under mild heating conditions, and the product is purified through recrystallization. The general reaction is as follows:

C18H37NH2+(CH3CO)2OC20H41NO+CH3COOH\text{C18H37NH2} + \text{(CH3CO)2O} \rightarrow \text{C20H41NO} + \text{CH3COOH} C18H37NH2+(CH3CO)2O→C20H41NO+CH3COOH

In this reaction, octadecylamine (C18H37NH2) reacts with acetic anhydride ((CH3CO)2O) to form this compound (C20H41NO) and acetic acid (CH3COOH).

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-octadecylacetamide undergoes various chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form octadecylamine and acetic acid.

    Oxidation: It can be oxidized to form corresponding amides with higher oxidation states.

    Substitution: this compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed

    Hydrolysis: Octadecylamine and acetic acid.

    Oxidation: Higher oxidation state amides.

    Substitution: Substituted amides with different functional groups.

Scientific Research Applications

N-octadecylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of lipid membranes and as a model compound for studying amide interactions in biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of lubricants, coatings, and other industrial materials.

Comparison with Similar Compounds

Similar Compounds

    N-octadecylamine: Similar in structure but lacks the acetamide group.

    N-octadecyl-3-(4-hydroxyphenyl)propionamide: Contains an additional phenyl group, providing different chemical properties.

    2-chloro-N-octadecylacetamide: Similar structure with a chlorine substitution, affecting its reactivity and applications.

Uniqueness

N-octadecylacetamide is unique due to its specific combination of a long hydrophobic chain and an acetamide group. This combination provides distinct properties, such as enhanced hydrophobicity and specific reactivity, making it suitable for various specialized applications in research and industry.

Properties

IUPAC Name

N-octadecylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h3-19H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSILEXHUBACKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440135
Record name Acetamide, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3906-22-7
Record name Acetamide, N-octadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-octadecylacetamide influence its interaction with monomolecular films?

A2: Studies using monomolecular films of stearic acid, stearyl alcohol, and this compound itself have provided insights into the compound's interactions. [] Research indicates that ionic associations are crucial for the interaction between this compound and stearic acid films. Furthermore, when considering analogs of this compound, the length of the alkyl chain significantly impacts the penetration process. []

Q2: Can this compound be used as a building block for synthesizing other compounds with potentially useful properties?

A3: Yes, 2-cyano-N-octadecylacetamide, a derivative, serves as a versatile intermediate for synthesizing a range of heterocyclic compounds. [] These synthesized compounds include thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. Further modification through propoxylation with propylene oxide yields nonionic surfactants. These synthesized compounds exhibit promising antimicrobial and surface-active properties. []

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